7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one

Description

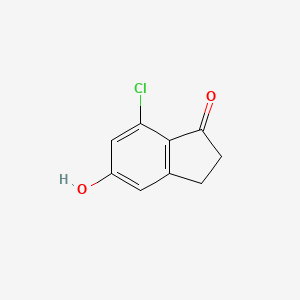

7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one is a bicyclic aromatic ketone featuring a substituted indanone scaffold. This compound is characterized by a chloro substituent at the 7-position and a hydroxyl group at the 5-position on the fused benzene ring. The indanone core is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to interact with diverse biological targets. The hydroxyl and chloro groups likely enhance solubility and electronic properties, influencing its pharmacological and physicochemical behavior.

Properties

IUPAC Name |

7-chloro-5-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRCVDSYTJRFMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101252354 | |

| Record name | 7-Chloro-2,3-dihydro-5-hydroxy-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199782-69-8 | |

| Record name | 7-Chloro-2,3-dihydro-5-hydroxy-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199782-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2,3-dihydro-5-hydroxy-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 5-hydroxy-2,3-dihydro-1H-inden-1-one. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of 7-chloro-5-oxo-2,3-dihydro-1H-inden-1-one.

Reduction: Formation of 7-chloro-2,3-dihydro-1H-inden-1-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Key Observations :

- Chirality : Unlike 1c, which racemizes readily due to its chiral ethyl side chain , the absence of a labile chiral center in 7-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one may improve stability.

Pharmacological and Physicochemical Comparisons

Key Findings :

- Lipophilicity : The target compound’s LogP is intermediate, balancing membrane permeability and aqueous solubility, unlike highly lipophilic derivatives (e.g., FCY-302) .

- Metabolic Profile: The hydroxyl group may enhance Phase II conjugation (e.g., glucuronidation), improving clearance compared to non-hydroxylated analogs.

Biological Activity

7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound is characterized by the presence of a chlorine atom and a hydroxyl group on the indanone structure, which influences its reactivity and biological interactions. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a valuable intermediate in organic synthesis.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Hydroxyl group oxidized to ketone or aldehyde | Potassium permanganate, chromium trioxide | 7-Chloro-5-oxo-2,3-dihydro-1H-inden-1-one |

| Reduction | Chlorine atom removal or hydroxyl conversion | Lithium aluminum hydride, sodium borohydride | 7-Chloro-2,3-dihydro-1H-inden-1-one |

| Substitution | Chlorine atom replaced with other groups | Nucleophiles like amines or alkyl halides | Various substituted derivatives |

Biological Activities

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its mechanism of action involves interactions with specific molecular targets and pathways that modulate enzyme activity and receptor functions.

Antimicrobial Activity

In vitro studies have demonstrated that the compound possesses antimicrobial effects against various pathogens. For instance, it has shown effectiveness in inhibiting the growth of certain bacterial strains and fungi.

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. A notable study evaluated its effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound exhibited significant growth inhibition with IC50 values ranging from 2.43 to 14.65 µM.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 2.43 - 7.84 | Induces apoptosis; enhances caspase activity |

| HepG2 | 4.98 - 14.65 | Inhibits microtubule assembly |

Case Studies

Case Study 1: Inhibition of Cholinesterases

A study published in the Beilstein Journal examined derivatives of indanones for their ability to inhibit cholinesterases (AChE and BuChE). The synthesized compounds showed promising inhibitory activity against AChE with IC50 values as low as 14.8 nM for certain derivatives, suggesting that modifications to the indanone structure could enhance biological efficacy .

Case Study 2: Dual Receptor Ligands

Another investigation explored the potential of compounds derived from indanones as dual ligands for serotonin receptors (5-HT1A and 5-HT7). These ligands showed affinities in the low nanomolar range, indicating their potential use in treating CNS disorders such as depression . The interaction with these receptors highlights the versatility of structural modifications in enhancing biological activity.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds through its hydroxyl group and engage in halogen bonding via the chlorine atom. These interactions can influence various signaling pathways involved in cell proliferation and apoptosis.

Q & A

Q. What are the recommended synthetic routes for 7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one?

The synthesis of this compound typically involves cyclization and halogenation steps. A common approach is the Friedel-Crafts acylation of a substituted indene precursor, followed by hydroxylation and chlorination. For example, halogenation at the 7-position can be achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions. Structural analogs, such as 7-halo-5H-indeno[1,2-b]pyridines, have been synthesized via similar methods, as described in The Journal of Organic Chemistry . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, Acta Crystallographica Section E reports crystallographic data for related indanone derivatives, enabling precise bond-length and angle measurements . Complementary techniques include:

Q. What are the critical stability considerations for handling this compound?

The compound’s stability depends on its hydroxy and chloro substituents. Key precautions include:

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.

- Light Sensitivity : Protect from UV light due to potential degradation of the indenone core.

- Reactivity : Avoid strong bases or nucleophiles that may displace the chloro group. Safety data for structurally similar compounds (e.g., 2-cyclohexen-1-one derivatives) recommend using PPE and fume hoods during handling .

Q. Which analytical methods are suitable for assessing purity?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve impurities.

- Melting Point Analysis : Compare observed values with literature data (e.g., analogs like 5-chloro-1-indanone have mp 232–234°C) .

- TLC : Silica gel plates with fluorescent indicator; Rf values validated against standards .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking and dynamics simulations using software like MOE (Molecular Operating Environment) can model interactions with target proteins. For example:

- Target Selection : Align with databases like RCSB PDB to identify binding sites (e.g., enzymes or receptors with indenone-binding pockets) .

- Docking Protocols : Use the AMBER force field for energy minimization and scoring functions (e.g., London dG) to rank binding affinities .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, solubility) .

Q. How should researchers resolve contradictions in spectroscopic data?

Discrepancies in NMR or mass spectra may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and detect tautomeric forms.

- Isotopic Labeling : O or H labeling to track hydroxyl group behavior under varying pH .

- Comparative Analysis : Cross-reference with published data for analogs (e.g., 5-chloro-3-phenylhydrazonoindolin-2-one in IUCrData) .

Q. What methodologies optimize reaction yields for derivatives of this compound?

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) using a factorial design to identify optimal conditions.

- Microwave-Assisted Synthesis : Reduces reaction times for halogenation steps (e.g., 30 minutes vs. 12 hours conventional) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at the chloro position .

Q. How can structure-activity relationships (SAR) guide functionalization?

- Electron-Withdrawing Groups : Introduce nitro or cyano substituents at C5/C7 to enhance electrophilicity.

- Hydrogen Bonding : Modify the hydroxy group to esters or ethers to probe receptor-binding interactions.

- Bioisosteric Replacement : Replace chloro with trifluoromethyl to assess steric/electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.